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Compound of Interest

Compound Name: 8,9-DiHETE

Cat. No.: B131097 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
8,9-dihydroxyeicosatetraenoic acid (8,9-DiHETE) is a lipid mediator derived from the

metabolism of eicosapentaenoic acid (EPA), an omega-3 fatty acid.[1] The biosynthesis is

initiated by Cytochrome P450 (CYP) monooxygenases, which convert EPA to the unstable

intermediate 8,9-epoxyeicosatetraenoic acid (8,9-EET). This epoxide is then rapidly hydrolyzed

by soluble epoxide hydrolase (sEH) to form the more stable 8,9-DiHETE.[1][2] While the

precise biological functions and signaling pathways of 8,9-DiHETE are still under investigation,

related dihydroxyeicosanoids are known to be involved in regulating vascular tone,

inflammation, and cellular proliferation.[2][3] The development of a sensitive and specific

quantification method is crucial for elucidating the role of 8,9-DiHETE in various physiological

and pathological processes. This document provides a detailed protocol and performance

characteristics for a competitive enzyme-linked immunosorbent assay (ELISA) designed for the

quantitative measurement of 8,9-DiHETE in biological samples.

Assay Principle
This kit utilizes a competitive ELISA format for the quantification of 8,9-DiHETE. A microplate is

pre-coated with a capture antibody specific for 8,9-DiHETE. When the sample or standard is

added to the wells, it competes with a fixed amount of horseradish peroxidase (HRP)-

conjugated 8,9-DiHETE for the limited binding sites on the capture antibody. After an incubation

period, the unbound components are washed away. A substrate solution (TMB) is then added,
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which reacts with the HRP to produce a colored product. The intensity of the color is inversely

proportional to the concentration of 8,9-DiHETE in the sample. The reaction is terminated by a

stop solution, and the absorbance is measured at 450 nm.

Step 1: Competition

Step 2: Signal Generation
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Caption: Principle of the competitive ELISA for 8,9-DiHETE detection.

Biological Context: Biosynthesis and Putative
Signaling
8,9-DiHETE is synthesized from EPA via the Cytochrome P450 pathway. This pathway is an

alternative to the cyclooxygenase (COX) and lipoxygenase (LOX) pathways for eicosanoid

production.
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Caption: Biosynthesis pathway of 8,9-DiHETE from EPA.

While the specific receptors for 8,9-DiHETE are not fully elucidated, other HETE and DiHETE

molecules are known to signal through G-protein coupled receptors (GPCRs). This can lead to

the activation of downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK)

cascade and the nuclear factor-kappa B (NF-κB) pathway, ultimately modulating gene

expression related to inflammation and cell growth.
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Caption: Putative signaling pathway for 8,9-DiHETE.
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Materials
Materials Provided Materials Required (Not Provided)

96-well plate pre-coated with anti-8,9-DiHETE

antibody

Microplate reader capable of measuring

absorbance at 450 nm

8,9-DiHETE Standard Calibrated pipettes and tips

8,9-DiHETE-HRP Conjugate Deionized or ultrapure water

10X Assay Buffer 37°C incubator

20X Wash Buffer Concentrate Plate shaker

TMB Substrate Reagent reservoirs

Stop Solution Absorbent paper for blotting

Plate Sealers Vortex mixer

Detailed Protocols
Reagent Preparation

1X Wash Buffer: Dilute the 20X Wash Buffer Concentrate 1:20 with deionized water. Store at

4°C.

1X Assay Buffer: Dilute the 10X Assay Buffer 1:10 with deionized water. This buffer is used

for standard and sample dilutions. Store at 4°C.

8,9-DiHETE Standard Curve:

Label eight microfuge tubes (#1 to #8).

Add 900 µL of 1X Assay Buffer to tube #1 and 500 µL to tubes #2-#8.

Add 100 µL of the stock 8,9-DiHETE Standard to tube #1 and mix thoroughly. This is your

highest standard.

Perform a serial dilution by transferring 500 µL from tube #1 to #2, mix, then 500 µL from

tube #2 to #3, and so on, until tube #7. Do not add any standard to tube #8 (zero standard,
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Caption: Step-by-step experimental workflow for the 8,9-DiHETE ELISA.

Step-by-Step Assay Procedure
Prepare: Bring all reagents and samples to room temperature before use.

Add Standards and Samples: Add 50 µL of each standard and sample into the appropriate

wells.

Add HRP Conjugate: Add 50 µL of the 8,9-DiHETE-HRP Conjugate to every well.

Incubate: Cover the plate with a plate sealer and incubate for 2 hours at 37°C.

Wash: Aspirate the contents of the wells. Wash the plate 5 times with 200 µL of 1X Wash

Buffer per well. Blot the plate on absorbent paper to remove residual buffer.

Add Substrate: Add 100 µL of TMB Substrate to each well.

Incubate: Incubate for 15-20 minutes at 37°C in the dark.

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to

yellow.

Read Plate: Measure the optical density (OD) at 450 nm within 15 minutes of adding the stop

solution.

Data Analysis and Performance Characteristics
Calculation of Results

Calculate the average OD for each set of replicate standards, controls, and samples.

Calculate the percentage of binding (%B/B0) for each standard and sample using the

formula: %B/B0 = [(Average OD of Standard/Sample) / (Average OD of Zero Standard)] *

100
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Plot the %B/B0 for the standards (Y-axis) against their concentration (X-axis) on a semi-

logarithmic scale.

Determine the concentration of 8,9-DiHETE in the samples by interpolating their %B/B0

value on the standard curve. A four-parameter logistic (4-PL) curve fit is recommended.

Performance Data
Table 1: Typical Standard Curve Data (This is example data and should not be used to

calculate results)

8,9-DiHETE (pg/mL) OD 450nm %B/B0

0 (B0) 2.150 100%

78.1 1.780 82.8%

156.3 1.512 70.3%

312.5 1.185 55.1%

625 0.855 39.8%

1250 0.543 25.3%

2500 0.321 14.9%

5000 0.198 9.2%

Table 2: Assay Performance

Parameter Value

Assay Range 78.1 - 5000 pg/mL

Sensitivity (80% B/B0) ~80 pg/mL

Mid-point (50% B/B0) 400 - 600 pg/mL

Table 3: Precision
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Intra-Assay Precision
(n=20)

Inter-Assay Precision
(n=8)

Sample 1

Mean (pg/mL) 280 295

%CV 5.8% 8.2%

Sample 2

Mean (pg/mL) 1150 1210

%CV 4.5% 7.1%

Sample 3

Mean (pg/mL) 3500 3650

%CV 6.2% 9.5%

Table 4: Specificity (Cross-Reactivity) (Determined by measuring the concentration of related

lipids required to displace 50% of the HRP-conjugate)

Compound Cross-Reactivity (%)

8,9-DiHETE 100%

8,9-EET 0.5%

11,12-DiHETE <0.1%

14,15-DiHETE <0.1%

8(S)-HETE <0.01%

Eicosapentaenoic Acid (EPA) <0.01%

Arachidonic Acid <0.01%

Sample Preparation Protocols
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General Note: Samples containing organic solvents must be evaporated and reconstituted in

1X Assay Buffer. For complex matrices, solid-phase extraction (SPE) is recommended to purify

lipid mediators.

Plasma and Serum
Plasma: Collect blood into tubes containing an anticoagulant (EDTA or heparin). Centrifuge

at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.

Serum: Collect blood into a serum separator tube. Allow to clot for 30-120 minutes at room

temperature before centrifuging at 1000 x g for 20 minutes at 4°C.

Extraction (Recommended):

Acidify the plasma/serum to pH ~3.5 with 2M citric acid.

Apply the sample to a C18 SPE cartridge pre-conditioned with methanol and water.

Wash the cartridge with water, then hexane.

Elute the lipid fraction with methyl formate or ethyl acetate.

Evaporate the solvent under a stream of nitrogen.

Reconstitute the extract in 1X Assay Buffer. Assay immediately or store at -80°C.

Cell Culture Supernatants
Collect cell culture media and centrifuge at 300-500 x g for 10 minutes at 4°C to remove cells

and debris.

The supernatant can often be assayed directly. If high protein content is present (e.g., >10%

FBS), a 1:2 dilution with 1X Assay Buffer is recommended. For low concentrations, an SPE

extraction as described for plasma/serum may be necessary.

Tissue Homogenates
Rinse tissue with ice-cold PBS to remove excess blood.
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Weigh the tissue and add 5-10 volumes of homogenization buffer (e.g., PBS with protease

inhibitors).

Homogenize on ice using a tissue homogenizer.

Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet insoluble contents.

Collect the supernatant and proceed with SPE as described for plasma/serum to extract the

lipid fraction.

Quantify total protein in the homogenate (e.g., using a BCA assay) to normalize the 8,9-
DiHETE concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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